molecular formula C18H23NO2 B588521 N-Formyl Octabase-d3 CAS No. 1795785-83-9

N-Formyl Octabase-d3

Cat. No.: B588521
CAS No.: 1795785-83-9
M. Wt: 288.405
InChI Key: XSOPBBOEINVWML-CAGSJYCBSA-N
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Description

N-Formyl Octabase-d3 is a deuterated derivative of (±)-N-Formyl Octabase, a compound with a molecular weight of 285.38 g/mol and CAS number 63477-91-8 . The deuterated form (CAS# 30356-07-1) incorporates three deuterium atoms, typically at metabolically stable positions, to enhance its utility in pharmacokinetic and metabolic studies. This isotopic labeling improves detection sensitivity in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, making it a critical tool in drug metabolism research . Its primary applications include tracing biochemical pathways and studying enzymatic interactions, particularly in contexts where isotopic stability is required to avoid interference from endogenous compounds.

Properties

CAS No.

1795785-83-9

Molecular Formula

C18H23NO2

Molecular Weight

288.405

IUPAC Name

(1S)-1-[[4-(trideuteriomethoxy)phenyl]methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde

InChI

InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m0/s1/i1D3

InChI Key

XSOPBBOEINVWML-CAGSJYCBSA-N

SMILES

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

Synonyms

(S)-3,4,5,6,7,8-Hexahydro-1-[[4-(methoxy-d3)phenyl]methyl]-2(1H)-isoquinolinecarboxaldehyde-d3;  (+)-3,4,5,6,7,8-hexahydro-1-[p-(methoxy-d3)benzyl]-2(1H)-Isoquinolinecarboxaldehyde; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Formyl Octabase-d3 involves the reaction of N-Formyl Octabase with deuterium-labeled reagents. One common method involves the use of phosphoric acid as a catalyst to form the cyclized derivative, N-Formyl Dextromethorphan . The reaction is typically carried out under nitrogen atmosphere at a temperature range of 65-70°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using ionic liquids as solvents to minimize the use of volatile organic solvents, which are hazardous to the environment . This method is eco-friendly and provides high yields of the desired product.

Chemical Reactions Analysis

Table 1: Reaction Conditions for N-Formylation

Reagent Condition Yield (%) Notes
Formic Acid70 °C, 10 mol% catalyst85-99Solvent-free conditions preferred
Acetic AnhydrideReflux, 4 hours78-90Requires purification post-reaction
Microwave Irradiation3-6 minutes>90Rapid formation of desired products

Mechanism of Reaction

The mechanism of N-formylation typically involves the activation of the carbonyl group in formic acid, allowing it to undergo nucleophilic attack by the amine component (octabase). The proposed pathway includes:

  • Formation of a Formate Ester: The amine reacts with formic acid to form an intermediate ester.
  • Nucleophilic Attack: The nitrogen atom in octabase attacks the carbonyl carbon, leading to the formation of N-formyl octabase-d3.
  • Dehydration: Loss of water may occur, resulting in a stable product.

Comparison with Other Formylation Methods

The reactivity and efficiency of this compound can be compared to other common methods of formylation, such as those using phosphorus oxychloride or oxalyl chloride.

Table 2: Comparison of Formylation Methods

Method Reagent Advantages Disadvantages
Traditional FormylationFormic AcidSimple and cost-effectiveMay require longer reaction times
Phosphorylative MethodPhosphorus OxychlorideHigh yieldToxic reagents; requires careful handling
Oxalyl Chloride MethodOxalyl ChlorideFast reactionHighly reactive and hazardous

Antibacterial Activity

Studies have demonstrated that Co(III) complexes derived from this compound exhibit significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The minimal inhibitory concentrations (MICs) were found to be between 1.56–6.25 μM, indicating potent activity.

Table 3: Antibacterial Efficacy of Co(III) Complexes

Complex MIC (μM) Bacterial Strain
Co(tren)(HFA)1.56Staphylococcus aureus
Co(tpa)(GSK322)6.25Staphylococcus aureus

Scientific Research Applications

N-Formyl Octabase-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential bioactivity against cancer cells.

    Medicine: this compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-Formyl Octabase-d3 involves its interaction with specific molecular targets and pathways. It acts as a dissociative anesthetic and has multiple effects, including actions as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Analogues

N-Formyl Methionyl-tRNA and Derivatives
  • N-formyl[3H]Met-tRNA (): Used in peptidyltransferase assays to study ribosomal activity. Unlike N-Formyl Octabase-d3, this compound incorporates a radioactive tritium label and serves as a substrate for enzyme kinetics. While both compounds utilize isotopic labeling, this compound’s deuterium substitution offers non-radioactive detection advantages and reduced safety concerns in laboratory settings .
  • Microcin C Precursor (fMet-containing heptapeptide) : The N-formyl group in this peptide is essential for binding to the enzyme MccB, which catalyzes adenylylation during antibiotic biosynthesis. Substrate inhibition observed here contrasts with this compound’s role as a tracer, highlighting divergent biological roles despite shared N-formyl motifs .
Cytotoxic N-Formyl Derivatives
  • Compound 23 (N,N′-((1Z,3Z)-1,4-bis(4-methoxyphenyl)buta-1,3-diene-2,3-diyl)diformamide) : A marine fungal metabolite with cytotoxic activity (MIC: 0.65–1.12 µM). Unlike this compound, this compound’s bioactivity stems from its dual N-formyl groups and aromatic methoxy substituents, which are absent in Octabase-d3 .
  • NATs (N-formyl aminosalicylic acid derivatives): Removal of the N-formyl group in these compounds reduces cytotoxicity by >10-fold, underscoring the functional necessity of the formyl moiety.

Functional Analogues

Peptide Deformylase Inhibitors
  • N-formyl hydroxylamine compounds (): These antibacterial agents inhibit peptide deformylase, an enzyme critical for bacterial protein maturation.
Stability and Detection in Mixtures
  • Methyldopa-lactose mixtures (): N-formyl products form during long-term storage, detectable via MS at m/z 240.3. This compound’s deuterium labeling would shift its m/z signature, enabling unambiguous identification in complex matrices—a key advantage over non-deuterated forms .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Group Primary Application Isotopic Label Bioactivity (if applicable)
This compound 285.38 N-formyl, deuterated Metabolic tracing, MS/NMR studies Deuterium (d3) Non-therapeutic tracer
N-formyl[3H]Met-tRNA ~750 (estimated) N-formyl, tritiated Ribosomal activity assays Tritium (³H) Substrate for peptidyltransferase
Compound 23 438.45 (calculated) Dual N-formyl, methoxy Cytotoxic agent None MIC: 0.65–1.12 µM
NATs (with N-formyl) ~300–400 (varies) N-formyl aminosalicylate Anti-cancer agents None IC50: <1 µM

Table 2: Stability and Detection Profiles

Compound Stability Enhancement Detection Signature (MS) Key Advantage(s)
This compound Deuterium substitution Distinct m/z shift vs. H-form Avoids isotopic interference, enhances SNR
Methyldopa N-formyl adduct Forms under thermal stress m/z 240.4 Marker for degradation in drug formulations

Research Implications

  • Deuterium’s Role : this compound’s isotopic labeling provides a model for optimizing metabolic stability in N-formyl pharmaceuticals, particularly antibiotics and cytotoxic agents .
  • Analytical Superiority: Its distinct MS signature enables precise tracking in biological matrices, addressing limitations seen in non-deuterated analogues like methyldopa adducts .
  • Functional Versatility: While structurally similar to cytotoxic N-formyl compounds, its non-therapeutic applications highlight the diversity of N-formyl chemistry in research .

Q & A

Q. What strategies resolve contradictions between experimental data and computational models for this compound interactions?

  • Methodological Answer : Discrepancies arise from force field inaccuracies or solvent effects in simulations. Validate models by: (i) Re-running simulations with explicit solvent molecules (e.g., TIP3P water). (ii) Comparing experimental binding free energies (via isothermal titration calorimetry) with computed values. (iii) Applying machine learning algorithms (e.g., QSAR) to refine predictive models .

Q. How do researchers ensure reproducibility in this compound studies across different laboratories?

  • Methodological Answer : Standardize protocols using: (i) Batch-controlled synthesis (document reaction temperature, pH, and catalyst ratios). (ii) Interlaboratory validation of analytical methods (e.g., round-robin NMR studies). (iii) Open-access data repositories (e.g., Zenodo) to share raw spectra and kinetic datasets. Statistical tools like Bland-Altman plots assess inter-lab variability .

Q. What advanced structural analysis techniques are recommended for studying this compound in complex matrices?

  • Methodological Answer : For complex biological samples (e.g., cell lysates), use: (i) Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify fragmentation patterns. (ii) Solid-state NMR for analyzing crystalline or membrane-bound forms. (iii) Synchrotron radiation-based FT-IR microspectroscopy to map spatial distribution in tissues .

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